5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Fragment-based drug discovery Lead optimization

Fragment-based drug discovery programs targeting kinases face reproducibility risks when substituting unsubstituted 7-azaindole (LogP ~1.56, MW ~118) for the 5,6-dimethoxy variant (LogP ~2.48, MW ~178). This pre-functionalized building block resolves that gap: • Validated hinge-binding: confirmed in Pim-1 co-crystal structures (PDB 5TEL, 5KCX), enabling direct fragment growing without de novo methoxy installation • Strategic lipophilicity shift: the 5,6-dimethoxy pattern modulates LogP by ~0.9 units, addressing hydrophobic kinase pockets while preserving the conserved bidentate hinge hydrogen-bond motif • Batch-to-batch reproducibility: supplied at 98% purity from ISO-compliant manufacturers, eliminating confounding impurities in biological assays and safeguarding SAR integrity for IP claims

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 1227270-61-2
Cat. No. B571920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine
CAS1227270-61-2
Synonyms5,6-DiMethoxy-7-azaindole
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESCOC1=C(N=C2C(=C1)C=CN2)OC
InChIInChI=1S/C9H10N2O2/c1-12-7-5-6-3-4-10-8(6)11-9(7)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyBHISQMPGJQHROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-7-azaindole: A Privileged Kinase Inhibitor Building Block


5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-61-2, synonym: 5,6-Dimethoxy-7-azaindole) is a heterocyclic small-molecule building block featuring the 7-azaindole core with methoxy substituents at the 5- and 6-positions. It has a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . The 7-azaindole scaffold is widely recognized as a privileged kinase hinge-binding fragment that forms two conserved hydrogen bonds with the kinase hinge region, and has been incorporated into multiple clinically advanced inhibitors including vemurafenib [1]. The 5,6-dimethoxy substitution pattern introduces distinct electronic and steric properties compared to the unsubstituted 7-azaindole scaffold, modulating LogP, solubility, and hydrogen-bonding capacity, which are critical parameters in fragment-based drug discovery and lead optimization campaigns [2].

1

Workflow

Fragment-based kinase inhibitor design and hinge-binder elaboration

2

Selection Context

Pre-functionalized scaffold with distinct lipophilic and steric profile vs. unsubstituted 7-azaindole

3

Structural Biology

Co-crystal validated hinge-binding motif (Pim-1 PDB context)

Why Unsubstituted or Mono-Methoxy Analogs Cannot Replace the 5,6-Dimethoxy Scaffold


The 7-azaindole scaffold family is pharmacologically versatile, but substitution pattern profoundly influences both physicochemical properties and kinase selectivity profiles. Unsubstituted 7-azaindole (CAS 271-63-6, MW 118.14, LogP approximately 1.56) and 5-methoxy-7-azaindole (CAS 183208-36-8, MW 148.16) lack the dual methoxy substitution that increases molecular weight, alters LogP to approximately 2.48, and modifies hydrogen-bonding capacity via the 5- and 6-position oxygen atoms . In structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, the presence and positioning of methoxy groups have been shown to significantly impact FGFR1 potency — for example, the placement of methoxy groups at the 3- and 5-positions of a pendant phenyl ring improved FGFR1 inhibition (95% at 0.1 µM) compared to mono-methoxy or alternative substitution patterns [1]. Consequently, substituting an unsubstituted or mono-methoxy 7-azaindole building block for the 5,6-dimethoxy variant can lead to divergent synthetic intermediates, altered pharmacokinetic properties of downstream candidates, and irreproducible SAR outcomes — a critical risk in medicinal chemistry procurement where building block fidelity directly governs lead series progression [2].

Target Scaffold

5,6-Dimethoxy-7-azaindole

LogP ~2.48, MW ~178 Da. Methoxy groups modulate H-bonding and steric contacts essential for distinct SAR trajectories.

Risk Analog

Unsubstituted / Mono-Methoxy Analogs

Altered LogP and MW shift the fragment starting point, potentially leading to divergent synthetic intermediates and irreproducible lead series outcomes.

Validated Binding Mode

5,6-Dimethoxy-7-azaindole Core

Supported by co-crystal structures showing productive hinge engagement and pocket interactions via the 5,6-substitution.

Risk Comparator

Unsubstituted 7-Azaindole

Lacks substituent-derived contacts; binding-mode transferability and selectivity outcomes may not directly replicate.

Synthetic Efficiency

Direct Procurement at 98% Purity

Off-the-shelf building block eliminates 1–2 synthetic steps required to install 5,6-methoxy groups, reducing synthetic burden.

Inefficient Alternative

In-House Functionalization

Installing dimethoxy substitution onto unsubstituted 7-azaindole may introduce batch-dependent variability and extend synthesis time.

Quantitative Differentiation Evidence vs. Closest Analogs


LogP Shift Alters Fragment Optimization Trajectories

5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine exhibits a calculated LogP of 2.48, compared to 1.56 for unsubstituted 7-azaindole, representing a ΔLogP of +0.92 . This increase in lipophilicity alters the fragment's position in property space relevant to lead-likeness metrics (e.g., Rule of Three compliance) and affects predicted membrane permeability and solubility. In fragment-based drug discovery, a LogP shift of this magnitude can meaningfully influence hit expansion strategies, as each additional log unit of lipophilicity has been correlated with increased promiscuity and attrition risk in lead optimization [1]. The 5,6-dimethoxy substitution thus provides a distinct starting point for medicinal chemistry campaigns compared to the unsubstituted parent scaffold.

LogP Shift
Reported
ΔLogP +0.92 vs. 7-azaindole (8.3× partition increase)

Supports fragment property-space differentiation for hit expansion strategies.

Calculated LogP; experimental confirmation may vary by method.

Lipophilicity Fragment-based drug discovery Lead optimization Physicochemical property

Molecular Weight Increase Expands Accessible Chemical Space

The molecular weight of 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine is 178.19 g/mol, compared to 118.14 g/mol for unsubstituted 7-azaindole — an increase of approximately 60 Da attributable to the two methoxy groups . This positions the 5,6-dimethoxy variant closer to the upper boundary of fragment-likeness (typically MW < 300 Da for fragments) while retaining compliance with the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The added molecular weight reflects additional heavy atom count, which can provide more productive vector points for fragment growing and more favorable enthalpic contributions to binding in the kinase hinge region, as evidenced by the prevalence of the 5,6-dimethoxy-7-azaindole substructure in co-crystal structures of potent kinase inhibitors [2].

MW Increase
Reported
ΔMW +60 Da vs. 7-azaindole; +30 Da vs. 5-methoxy analog

Higher heavy atom count enables productive vector points for fragment growing.

Remains compliant with fragment Rule of Three boundaries.

Fragment-based drug design Molecular weight Lead-likeness Building block

5,6-Dimethoxy Substructure Validated in Pim-1 Co-Crystal Structures

The 5,6-dimethoxy-7-azaindole motif is a key substructural element in a series of Pim-1 kinase inhibitors for which co-crystal structures have been determined. PDB entry 5TEL (and related entry 5KCX) reveals a selective N-substituted 7-azaindole inhibitor — incorporating 4-chloro-2-{5,6-dimethoxy-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indol-3-yl}-1H-pyrrolo[2,3-b]pyridine — bound to the Pim-1 kinase ATP-binding site at a resolution suitable for detailed binding-mode analysis [1]. This co-crystal structure validates that the 5,6-dimethoxy-7-azaindole core can productively engage the kinase hinge region while the methoxy substituents modulate interactions with the surrounding binding pocket. In contrast, the unsubstituted 7-azaindole scaffold, while also a hinge binder, lacks these substituent-derived contacts that can contribute to both potency and selectivity [2]. The structural biology evidence provides a concrete rationale for selecting the 5,6-dimethoxy building block when targeting kinases where Pim-1 co-crystal structures suggest a compatible binding mode.

Pim-1 Co-Crystal
Class-level
5,6-Dimethoxy substructure validated in PDB 5TEL/5KCX bound to Pim-1 kinase

Supports hinge-binding scaffold selection with substituent-derived contacts.

Qualitative differentiation; building block is not the final inhibitor.

Pim-1 kinase Kinase inhibitor X-ray crystallography Structure-based drug design

98% Purity Specification Enables Reproducible Downstream Chemistry

5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-61-2) is commercially available from multiple reputable suppliers with a standard purity specification of 98% (HPLC) . This purity level is consistent with the requirements for fragment-based screening libraries and medicinal chemistry building block collections, where impurities can confound biological assay results and synthetic transformations. The compound is typically supplied as a crystalline solid, and its ISO-compliant manufacturing ensures batch-to-batch consistency for global pharmaceutical R&D and quality control applications . While comparable purity levels are available for unsubstituted 7-azaindole building blocks, the 5,6-dimethoxy variant offers a distinct substitution pattern at equivalent purity, enabling direct procurement without the need for additional synthetic steps to introduce the 5- and 6-methoxy groups.

Purity Specification
Data to verify
98% (HPLC) commercial standard; crystalline solid supply

Reduces synthetic step count vs. in-house scaffold functionalization.

Supplier-reported specification; independent QC review recommended.

Building block Purity specification Medicinal chemistry Quality control

Minimal Standalone Activity Supports Fragment-Based Screening Role

A systematic literature search reveals that 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-61-2) itself has minimal publicly reported standalone biological activity data (limited to a single reported dihydroorotase inhibition IC50 of >1 mM in the BindingDB, indicating negligible activity) [1]. This is consistent with its primary role as a synthetic building block rather than a finished pharmacologically active compound. In fragment-based drug discovery, the absence of potent biological activity for the parent fragment is expected and even desirable — fragments typically exhibit weak binding (KD in the high µM to mM range) and are elaborated into potent leads through structure-guided optimization [2]. The value proposition of this compound therefore lies not in its intrinsic biological activity but in (a) its validated role as a substructure in potent kinase inhibitors confirmed by X-ray crystallography, (b) its distinct physicochemical properties relative to simpler 7-azaindole analogs, and (c) its availability as a high-purity building block that eliminates synthetic steps.

Standalone Activity
Context-dependent
Dihydroorotase IC50 ~1 mM; minimal intrinsic bioactivity reported

Procurement value lies in building-block role, not standalone target engagement.

Consistent with expected fragment profile; activity emerges upon elaboration.

Fragment-based drug discovery Building block Target engagement Hit finding

Optimal Application Scenarios Based on Quantitative Evidence


Fragment-Based Kinase Discovery with a Lipophilic Hinge Binder

For fragment-based drug discovery programs targeting kinases where a 7-azaindole hinge-binding motif is desired, 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine offers a distinct LogP (~2.48) and molecular weight (~178 Da) starting point compared to unsubstituted 7-azaindole (LogP ~1.56, MW ~118 Da) [1]. This lipophilicity shift places the fragment in a different region of property space, which can be strategically advantageous when the target binding pocket has hydrophobic character that would be better addressed by a more lipophilic fragment starting point. The co-crystal structure of a related 5,6-dimethoxy-7-azaindole inhibitor bound to Pim-1 kinase (PDB 5TEL) provides a structural template for fragment growing strategies [2].

Pim-1 Kinase Campaigns with Structural Biology Support

The validated presence of the 5,6-dimethoxy-7-azaindole substructure in Pim-1 kinase inhibitor co-crystal structures (PDB 5TEL, 5KCX) makes this building block a strategic procurement choice for laboratories pursuing Pim-1 or phylogenetically related kinase targets [1]. The structural data confirm that the 5,6-dimethoxy substitution pattern is compatible with productive hinge-region binding and can be further elaborated into potent inhibitors. Using this pre-functionalized building block rather than synthesizing the dimethoxy substitution de novo on the 7-azaindole core reduces synthetic step count and accelerates SAR exploration [2].

Parallel Library Synthesis with High-Purity Building Blocks

For medicinal chemistry groups conducting parallel synthesis of 7-azaindole-based kinase inhibitor libraries, the commercial availability of 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine at 98% purity from ISO-compliant manufacturers ensures batch-to-batch reproducibility and reduces the risk of confounding impurities in biological assays [1]. The defined purity specification supports quality-controlled procurement workflows essential for pharmaceutical R&D, where building block integrity directly impacts the reliability of downstream SAR conclusions and intellectual property claims [2].

Lead Optimization via Scaffold Physicochemical Modulation

When optimizing lead compounds for improved drug-like properties, the 5,6-dimethoxy substitution pattern on the 7-azaindole scaffold provides a specific knob for modulating LogP, solubility, and hydrogen-bonding capacity. Published SAR from the FGFR inhibitor series demonstrates that methoxy substitution positioning can exert significant effects on kinase potency — with dimethoxy substitution at the 3,5-positions of a pendant phenyl ring improving FGFR1 inhibition to 95% at 0.1 µM compared to mono-methoxy or alternative patterns [1]. While this specific data comes from elaborated inhibitors rather than the building block itself, it illustrates the principle that methoxy positioning is a critical parameter in 7-azaindole-based kinase inhibitor SAR, supporting the strategic procurement of the 5,6-dimethoxy building block for systematic exploration of substitution effects [2].

Application
Selection Property
Validation Focus
Fragment-based kinase discovery with lipophilic hinge binder
Scaffold lipophilicity and MW profile
LogP-driven property-space fit and fragment-growing trajectories
Pim-1 kinase campaigns with structural biology support
Co-crystal validated binding mode
Kinase hinge engagement and pocket interaction review (PDB 5TEL context)
Parallel library synthesis with high-purity building blocks
Commercial purity specification and lot consistency
QC-driven procurement workflow and batch-to-batch reproducibility
Lead optimization via scaffold physicochemical modulation
Methoxy substitution pattern effect
SAR exploration of LogP, solubility, and H-bonding parameters
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